![molecular formula C24H21FN4O3 B2973383 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 921778-27-0](/img/no-structure.png)

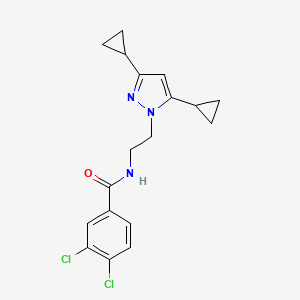

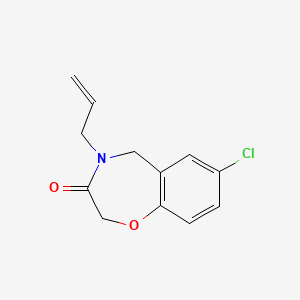

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine . It’s part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for research purposes .

Chemical Reactions Analysis

The chemical reactions involving this compound or its similar derivatives often involve chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . The reaction is operationally simple, proceeds under mild conditions, and highlights broad functional group tolerance .科学的研究の応用

Antitubercular Agents

Pyrido[3,2-d]pyrimidin derivatives have been explored for their potential as antitubercular agents . The structural similarity suggests that our compound could be tested against various strains of Mycobacterium tuberculosis. The compound’s efficacy could be measured by its minimum inhibitory concentration (MIC) and compared to existing antitubercular drugs to assess its potential as a new therapeutic agent.

PARP-1 Inhibition for Cancer Therapy

The pyrido[3,2-d]pyrimidin backbone is structurally similar to known PARP-1 inhibitors, which are used in cancer therapy to hinder DNA repair mechanisms in cancer cells . This compound could be synthesized and evaluated for its inhibitory activity towards PARP-1 and examined for anti-proliferative activity against various human cancer cell lines.

Antibacterial and Antifungal Activity

Compounds with the pyrido[3,2-d]pyrimidin structure have shown broad-spectrum antibacterial activity and reasonable antifungal activity . The compound could be synthesized and its activity tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, to determine its potential as a new class of antibiotics.

Pharmacokinetics and Drug Development

The pharmacokinetic properties of a drug are crucial for its development. Theoretical kinetic studies could be conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This would help in understanding its potential as a drug candidate and guide further modifications to improve its drug-likeness .

Biotechnology and Enzyme Inhibition

In biotechnological applications, enzyme inhibitors play a significant role. The compound could be tested for its ability to inhibit specific enzymes that are crucial in biotechnological processes. This could lead to the development of more efficient biotechnological methods or the creation of new bioproducts .

Chemical Synthesis and Material Science

The pyrido[3,2-d]pyrimidin moiety could be utilized in the synthesis of novel materials with unique properties. Its incorporation into polymers or coatings could impart new functionalities, such as increased thermal stability or specific interaction capabilities with other molecules or materials .

将来の方向性

作用機序

Target of action

Similar compounds, such as pyrido[2,3-d]pyrimidinones, have been evaluated in vitro against a panel of human cancer cell lines .

Mode of action

Similar compounds have shown cytotoxic activity against cancer cell lines .

Biochemical pathways

Compounds with similar structures have been studied for their effects on human cancer cell lines .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with N-phenethylamine and acetic anhydride to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "guanidine", "N-phenethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-fluorobenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with guanidine in the presence of a base such as sodium methoxide to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with N-phenethylamine and acetic anhydride in the presence of a base such as triethylamine to form 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide." ] } | |

CAS番号 |

921778-27-0 |

製品名 |

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |

分子式 |

C24H21FN4O3 |

分子量 |

432.455 |

IUPAC名 |

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C24H21FN4O3/c25-19-10-8-18(9-11-19)15-29-23(31)22-20(7-4-13-27-22)28(24(29)32)16-21(30)26-14-12-17-5-2-1-3-6-17/h1-11,13H,12,14-16H2,(H,26,30) |

InChIキー |

KDBSAPJHTMYWEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

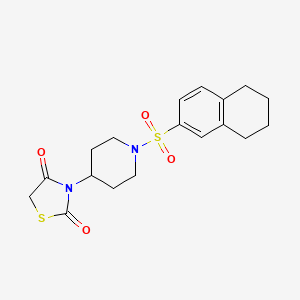

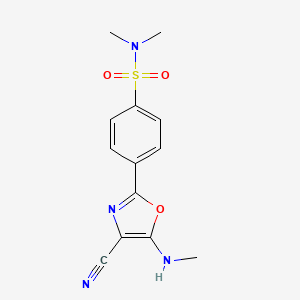

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

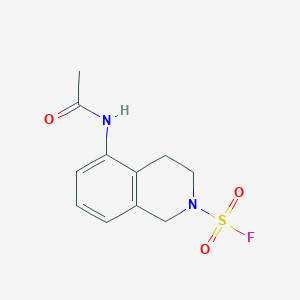

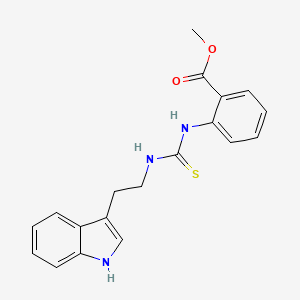

![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)

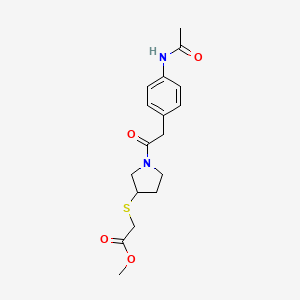

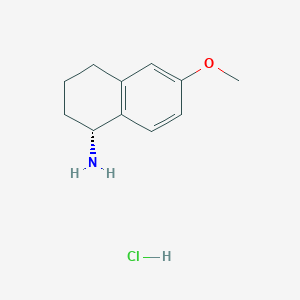

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)

![N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2973321.png)